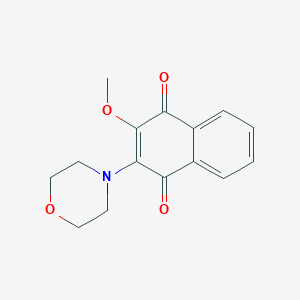![molecular formula C15H12BrNO3 B5732866 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime], also known as DBBQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential to act as an anti-cancer agent. DBBQ is a quinone derivative that contains a bromobenzoyl oxime group, which is responsible for its unique properties.
作用机制
The exact mechanism of action of 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] is not fully understood. However, it is believed that 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] induces apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential. This leads to the activation of caspases, which are enzymes that play a key role in the apoptotic process.
Biochemical and Physiological Effects:
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] is stable and has a long shelf life, which makes it ideal for long-term experiments. However, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has some limitations for lab experiments. It is a highly reactive compound, which means that it can be difficult to handle. Additionally, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] is toxic, which means that it must be handled with care.
未来方向
There are several future directions for research on 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]. One area of research is the development of 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] derivatives that are more potent and selective in their anti-cancer properties. Another area of research is the development of new methods for synthesizing 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] and its potential for treating other diseases beyond cancer.
Conclusion:
In conclusion, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] is a synthetic compound that has shown promise as an anti-cancer agent. Its unique properties make it an attractive candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and potential for treating other diseases.
合成方法
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] can be synthesized using a multi-step process that involves the condensation of 2,6-dimethyl-1,4-benzoquinone with 2-bromoaniline followed by the reaction with hydroxylamine hydrochloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime].
科学研究应用
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has been extensively studied for its potential anti-cancer properties. Several studies have shown that 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] can induce apoptosis, or programmed cell death, in cancer cells. 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-7-11(8-10(2)14(9)18)17-20-15(19)12-5-3-4-6-13(12)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCRGYFSXWHUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC=CC=C2Br)C=C(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)


![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)


![ethyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5732843.png)

![2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)
